N-(2-hydroxyethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
N-(2-hydroxyethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is notable for its potential pharmacological activities, including anti-inflammatory, antiviral, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents such as dimethylformamide (DMF) and heating to specific temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for yield and cost-effectiveness, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms, often altering its pharmacological properties.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-(2-hydroxyethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, its antiviral activity may be attributed to the inhibition of viral replication enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxamide
- N-(2-hydroxyethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-7-carboxamide
Uniqueness
N-(2-hydroxyethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-13-9(17)6-5-7(8(16)12-3-4-15)19-10(6)14(2)11(13)18/h5,15H,3-4H2,1-2H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEOSPADPDOFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCCO)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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